3-(Dimethylamino)-3-phenylpropan-1-ol chemical properties
3-(Dimethylamino)-3-phenylpropan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)-3-phenylpropan-1-ol
Introduction
3-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound belonging to the class of phenylpropanolamines. Its structure is characterized by a propyl chain substituted with a primary alcohol at one end (C1), and both a phenyl group and a dimethylamino group at the other (C3). This arrangement creates a chiral center at the C3 position, making the molecule exist as (S) and (R) enantiomers.
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 3-(Dimethylamino)-3-phenylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or a scaffold in medicinal chemistry. Notably, this compound is recognized as an intermediate and a potential impurity or metabolite in the synthesis of pharmaceuticals, including fluoxetine.[1]
It is critical to distinguish this molecule (CAS No: 81402-52-0) from its structural isomer, 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3), where the phenyl and hydroxyl groups are located on the same carbon. The distinct placement of functional groups imparts different chemical and physical properties, which are crucial for synthetic and biological applications.
Caption: Chemical structure of 3-(Dimethylamino)-3-phenylpropan-1-ol.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, reactivity, and behavior in biological systems. The properties of 3-(Dimethylamino)-3-phenylpropan-1-ol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(dimethylamino)-3-phenylpropan-1-ol | N/A |
| CAS Number | 81402-52-0 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1][2][] |
| Molecular Weight | 179.26 g/mol | [1][2][] |
| Appearance | Colorless to yellow liquid or semi-solid/solid | [4] |
| Storage | 2-8°C, in a dry, inert atmosphere | [1][2] |
| Chirality | Contains one stereocenter at C3 | N/A |
The physical state of the compound can vary depending on its purity and whether it is in its free base or salt form. Due to the presence of both a polar hydroxyl group and a basic amino group, the molecule exhibits moderate polarity. It is advisable to store the compound under refrigeration and in an inert atmosphere to prevent potential degradation.
Spectroscopic & Analytical Profile
A robust analytical profile is essential for confirming the identity and purity of a chemical substance. This section outlines the expected spectroscopic data and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring. |
| ~3.20 | Doublet of Doublets | 1H | CH (Ph)N | Methine proton at the chiral center (C3), coupled to the adjacent CH₂ group. |
| ~2.25 | Singlet | 6H | N(CH ₃)₂ | Two equivalent methyl groups on the nitrogen atom. |
| ~3.70 | Triplet | 2H | CH ₂OH | Methylene protons adjacent to the hydroxyl group (C1), coupled to the C2 protons. |
| ~1.80-2.00 | Multiplet | 2H | CH-CH ₂-CH₂ | Methylene protons at C2, showing complex coupling to both C1 and C3 protons. |
| Variable | Broad Singlet | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Accurately weigh and dissolve 10-15 mg of 3-(Dimethylamino)-3-phenylpropan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Chloroform-d is often preferred for its ability to dissolve moderately polar compounds.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (typically 16-32) should be averaged to ensure a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
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Expected Molecular Ion: For 3-(Dimethylamino)-3-phenylpropan-1-ol, the molecular weight is 179.26 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 180.[5]
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Key Fragmentation Pattern: The most prominent fragmentation pathway involves the cleavage alpha to the nitrogen atom (β-cleavage relative to the phenyl ring). This results in the formation of a stable, resonance-stabilized benzylic cation containing the dimethylamino group.
Caption: Proposed primary fragmentation of the [M+H]⁺ ion in mass spectrometry.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid. The acid facilitates protonation of the analyte.
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Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
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Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS analysis, select the m/z 180 peak as the precursor ion and acquire the product ion spectrum to observe characteristic fragments like m/z 134.
Synthesis & Reactivity
Understanding the synthesis and inherent reactivity of 3-(Dimethylamino)-3-phenylpropan-1-ol is crucial for its application as a building block in drug discovery.
Synthetic Pathway
A logical and efficient method for synthesizing this compound is through the nucleophilic addition of a phenyl organometallic reagent to an appropriate amino-aldehyde. The Grignard reaction, utilizing phenylmagnesium bromide and 3-(dimethylamino)propanal, represents a robust approach.
Caption: Proposed synthetic workflow via Grignard reaction.
Experimental Protocol: Synthesis
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Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add a solution of bromobenzene in dry ether dropwise to initiate the formation of phenylmagnesium bromide.
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Nucleophilic Addition: Cool the Grignard reagent in an ice bath. Add a solution of 3-(dimethylamino)propanal in dry ether dropwise, maintaining the temperature below 10°C. The causality here is critical: keeping the temperature low prevents side reactions and ensures controlled addition.
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Quenching and Workup: After the addition is complete, stir the reaction for an additional hour at room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to form the final alcohol and precipitates magnesium salts.
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Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Chemical Reactivity
The reactivity of 3-(Dimethylamino)-3-phenylpropan-1-ol is governed by its two primary functional groups:
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Primary Alcohol (-OH): This group can undergo oxidation to form the corresponding carboxylic acid or aldehyde under appropriate conditions. It can also be esterified or converted into an ether, providing a handle for further molecular elaboration.
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Tertiary Amine (-N(CH₃)₂): The lone pair on the nitrogen atom imparts basic properties, allowing it to form salts with acids. This is often exploited to improve the crystallinity or aqueous solubility of the compound and its derivatives. The amine can also act as a nucleophile or be quaternized.
This dual functionality makes the molecule a versatile intermediate, enabling the synthesis of a wide range of more complex structures, particularly in the development of CNS-active agents.[6]
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Dimethylamino)-3-phenylpropan-1-ol. While specific toxicity data for this exact isomer is limited, data from related compounds and its functional groups suggest the following hazards.[7]
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Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8]
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Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.
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Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.
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-
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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In all cases of significant exposure, seek immediate medical attention.[7]
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Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
3-(Dimethylamino)-3-phenylpropan-1-ol is a valuable chiral building block with well-defined chemical properties. Its strategic combination of a primary alcohol and a tertiary amine makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity is essential for its effective and safe utilization in research and development. This guide provides the foundational data and procedural context necessary for scientists and professionals working with this important molecule.
References
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Pharmaffiliates. (n.d.). 3-(Dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]
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Capot Chemical. (2014, November 19). MSDS of (S)-3-(dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]
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